molecular formula C17H14ClNO3 B3347890 (4-Chlorophenyl)(4,6-dimethoxy-1H-indol-1-yl)methanone CAS No. 146255-78-9

(4-Chlorophenyl)(4,6-dimethoxy-1H-indol-1-yl)methanone

Cat. No.: B3347890
CAS No.: 146255-78-9
M. Wt: 315.7 g/mol
InChI Key: UOIPSWISTQUSAR-UHFFFAOYSA-N
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Description

(4-Chlorophenyl)(4,6-dimethoxy-1H-indol-1-yl)methanone is a synthetic organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound features a 4-chlorophenyl group and a 4,6-dimethoxy-1H-indol-1-yl group attached to a methanone moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Chlorophenyl)(4,6-dimethoxy-1H-indol-1-yl)methanone typically involves the condensation of 4-chlorobenzoyl chloride with 4,6-dimethoxyindole in the presence of a base such as pyridine or triethylamine. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired product. The crude product is then purified using column chromatography to obtain the pure compound.

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over reaction parameters and improves the overall yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

(4-Chlorophenyl)(4,6-dimethoxy-1H-indol-1-yl)methanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids.

    Reduction: Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride to yield the corresponding alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Substituted indole derivatives with various functional groups.

Scientific Research Applications

(4-Chlorophenyl)(4,6-dimethoxy-1H-indol-1-yl)methanone has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications in treating various diseases, including cancer and infectious diseases.

    Industry: Used in the development of new materials and as a precursor in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of (4-Chlorophenyl)(4,6-dimethoxy-1H-indol-1-yl)methanone involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain receptors or enzymes, leading to the modulation of their activity. This can result in various biological effects, such as inhibition of cell proliferation, induction of apoptosis, or inhibition of microbial growth. The exact molecular targets and pathways involved depend on the specific biological activity being studied.

Comparison with Similar Compounds

Similar Compounds

    (4-Chlorophenyl)(4,6-dimethoxy-1H-indol-1-yl)methanone: Unique due to its specific substitution pattern on the indole ring and the presence of a 4-chlorophenyl group.

    (4-Chlorophenyl)phenylmethanone: Lacks the indole moiety, making it less biologically active compared to the target compound.

    (4-Chlorophenyl)piperazin-1-ylmethanone: Contains a piperazine ring instead of an indole ring, leading to different biological activities.

Uniqueness

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct biological activities and makes it a valuable compound for scientific research and potential therapeutic applications.

Properties

IUPAC Name

(4-chlorophenyl)-(4,6-dimethoxyindol-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14ClNO3/c1-21-13-9-15-14(16(10-13)22-2)7-8-19(15)17(20)11-3-5-12(18)6-4-11/h3-10H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UOIPSWISTQUSAR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=CN2C(=O)C3=CC=C(C=C3)Cl)C(=C1)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14ClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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